molecular formula C5H9ClF3NO2 B1377154 2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride CAS No. 1427379-54-1

2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride

Cat. No. B1377154
M. Wt: 207.58 g/mol
InChI Key: PFDNEVFZPJZOLK-UHFFFAOYSA-N
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Description

“2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-54-1. It has a molecular weight of 207.58 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ®-2-amino-2-(trifluoromethyl)butanoic acid hydrochloride . The InChI code for this compound is 1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-54-1 . It is often used as a building block in chemical synthesis .
    • Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Typically, it would be used in a reaction with other chemicals under controlled conditions of temperature and pressure .
    • Results or Outcomes : The outcomes of these syntheses can also vary greatly, producing a wide range of different chemical compounds .
  • Protodeboronation of Pinacol Boronic Esters

    • Application : “2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” might be used in the protodeboronation of pinacol boronic esters .
    • Method of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(trifluoromethyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDNEVFZPJZOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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